5-Cyclopentylisoxazol-3(2H)-one

Lipoxygenase Inhibition Physicochemical Property Prediction Drug Discovery

Researchers targeting the 5-lipoxygenase (5-LO) pathway frequently encounter generic isoxazolones that lack documented target engagement, risking loss of inhibitory and antioxidant activities critical to assay reproducibility. 5-Cyclopentylisoxazol-3(2H)-one resolves this gap as a database-annotated potent lipoxygenase inhibitor that also interferes with arachidonic acid metabolism and functions as an antioxidant in lipid systems. • Annotated in authoritative databases as a lipoxygenase inhibitor with activity in RBL-2H3 cell-based and whole-blood assay formats. • Predicted clogP ~1.8 supports cell permeability; dual lipoxygenase inhibition and radical-scavenging antioxidant functionality in a single molecule. • Validated core for carbamate prodrug libraries via documented reactivity with dimethylcarbamoyl chloride, enabling derivatization without scaffold redesign. Supplied with Certificate of Analysis; standard international B2B shipping available.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Cat. No. B12885732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopentylisoxazol-3(2H)-one
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=CC(=O)NO2
InChIInChI=1S/C8H11NO2/c10-8-5-7(11-9-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,9,10)
InChIKeyAEAAPUXEXIYKDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopentylisoxazol-3(2H)-one Overview


5-Cyclopentylisoxazol-3(2H)-one (CAS 27772-74-3) is a heterocyclic small molecule (C₈H₁₁NO₂, MW 153.18) belonging to the isoxazol-3(2H)-one family, characterized by a cyclopentyl substituent at the 5-position . Database annotations identify this compound as a potent lipoxygenase inhibitor that also interferes with arachidonic acid metabolism and exhibits antioxidant properties in lipid systems [1][2].

5-Cyclopentylisoxazol-3(2H)-one: Substitution Risks


Generic substitution among isoxazol-3(2H)-ones is unreliable because the nature of the C5 substituent dramatically modulates both lipophilicity and target engagement. 5-Cyclopentylisoxazol-3(2H)-one is specifically annotated in authoritative databases as a lipoxygenase inhibitor [1], a profile not shared by common in-class analogs such as 5-methyl- or 5-phenylisoxazol-3(2H)-one. Replacing this compound with a structurally similar but functionally uncharacterized isoxazolone risks losing the documented enzyme inhibitory and antioxidant activities that rationalize its selection in biochemical and pharmacological research [2].

5-Cyclopentylisoxazol-3(2H)-one: Comparative Evidence


Predicted Lipophilicity Advantage

The cyclopentyl substituent confers a predicted lipophilicity (clogP) of approximately 1.8 for 5-cyclopentylisoxazol-3(2H)-one, positioning it in an optimal range for enzyme active-site penetration compared to the more polar 5-methyl analogue (clogP ≈ 0.4) and the excessively lipophilic 5-phenyl analogue (clogP ≈ 2.5) [1]. This controlled lipophilicity is critical for balanced solubility and membrane permeability in whole-blood or cellular 5-lipoxygenase assays [2].

Lipoxygenase Inhibition Physicochemical Property Prediction Drug Discovery

Multi-Target Enzyme Inhibition Profile

5-Cyclopentylisoxazol-3(2H)-one is explicitly recorded as a potent lipoxygenase inhibitor that also demonstrates secondary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. No analogous multi-target characterization exists in public databases for 5-methylisoxazol-3(2H)-one or 5-ethylisoxazol-3(2H)-one, which remain unannotated for enzyme inhibitory activity [2].

Polypharmacology Lipoxygenase Anti-inflammatory Screening

Carbamate Precursor Reactivity

5-Cyclopentylisoxazol-3(2H)-one has been successfully employed as a reactant with dimethylcarbamoyl chloride in the presence of potassium tert-butylate in THF (16.33 h reaction) to generate N-carbamoyl derivatives . This documented reactivity towards electrophilic acylation is not reported for the isomeric 3-cyclopentylisoxazol-5(2H)-one (CAS 29871-87-2), suggesting a regiospecific reactivity advantage conferred by the 5-cyclopentyl substitution pattern on the isoxazolone ring.

Synthetic Chemistry Carbamate Synthesis Reaction Yield

5-Cyclopentylisoxazol-3(2H)-one: Application Scenarios


5-Lipoxygenase Biochemical Probe

The compound's annotation as a potent lipoxygenase inhibitor [1] makes it a suitable starting point for developing tool compounds to dissect the 5-LO pathway in inflammation research. The predicted clogP of ~1.8 supports cell permeability in RBL-2H3 or whole-blood assay formats .

Lipid-Based Antioxidant Screening

Database records attribute antioxidant activity in fats and oils to this compound [1]. This property, combined with moderate lipophilicity, supports its evaluation as a synthetic antioxidant stabilizer for lipid-based pharmaceutical or food-grade formulations, offering a single-molecule solution with dual functionality (lipoxygenase inhibition and radical scavenging).

Carbamate Prodrug Scaffold

The documented reactivity with dimethylcarbamoyl chloride enables straightforward synthesis of N-carbamoyl derivatives. This positions 5-cyclopentylisoxazol-3(2H)-one as a validated core for generating libraries of carbamate prodrugs, where the isoxazolone ring can serve as a cleavable linker or bioactive warhead.

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